3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine
Description
Historical Context and Development Trajectory
The development of 3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine is rooted in the broader evolution of fluorinated aromatic compounds in pharmaceutical research. Fluorine incorporation into organic molecules became a cornerstone of drug design in the late 20th century, driven by its ability to modulate bioavailability, metabolic stability, and target binding affinity. Early work on chlorinated and fluorinated phenylpropanamines, such as the synthesis of 3-chloro-1-(4-fluorophenyl)propan-1-ol, laid the groundwork for more complex derivatives.
The target compound emerged from efforts to optimize the pharmacokinetic profiles of central nervous system (CNS) agents and enzyme inhibitors. Its structural complexity—featuring a propan-1-amine backbone with dual aromatic rings—reflects a deliberate strategy to balance lipophilicity and electronic effects. The inclusion of a trifluoromethyl group at the meta position of one aryl ring enhances electron-withdrawing properties, potentially stabilizing charge interactions in biological systems. Historical patent literature, such as the synthesis of related intermediates like (S)-3-(4-Chloro-3-fluorophenyl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)propan-1-amine, underscores its role as a precursor in antipsychotic and antidepressant drug candidates.
Structural Significance in Fluorinated Amine Chemistry
The molecular architecture of this compound exemplifies key principles in fluorinated amine design. The compound’s structure (C₁₆H₁₃ClF₅N, MW 349.73) integrates multiple halogen atoms and a trifluoromethyl group, creating a distinct electronic profile. The chloro and fluoro substituents on the phenyl rings induce steric hindrance and dipole moments, which can influence binding to hydrophobic enzyme pockets or neurotransmitter receptors.
The amine group at the propan-1-position serves as a hydrogen bond donor, a feature critical for interactions with biological targets such as G protein-coupled receptors (GPCRs). Comparative studies with simpler analogues, like (3S)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol, reveal that the addition of a trifluoromethylphenyl group enhances metabolic stability by reducing oxidative deamination. However, the steric bulk of the trifluoromethyl group may also limit conformational flexibility, necessitating careful optimization in drug candidates.
Table 1: Key Structural Features and Their Implications
| Feature | Electronic Effect | Biological Implication |
|---|---|---|
| Trifluoromethyl group | Strong electron-withdrawing | Stabilizes charge-transfer interactions |
| Chloro-fluorophenyl | Moderate electronegativity | Enhances lipophilicity |
| Propan-1-amine backbone | Hydrogen bond donor capability | Facilitates receptor binding |
Current Research Landscape and Knowledge Gaps
Recent studies have focused on synthesizing and characterizing this compound derivatives for applications in neurodegenerative disease therapy. For example, asymmetric synthesis routes employing chiral catalysts have been developed to produce enantiomerically pure forms, such as the (S)-configured variant. These efforts aim to exploit stereoselectivity in target binding, as seen in related compounds like MRL-A and MRL-B, which exhibit CYP3A-mediated metabolic activation.
Despite progress, critical knowledge gaps persist:
- Metabolic Stability : While fluorination generally reduces metabolic clearance, the compound’s trifluoromethyl group may undergo oxidative defluorination, as observed in similar structures. Detailed studies on cytochrome P450 interactions are lacking.
- Target Specificity : The molecule’s potential affinity for serotonin or dopamine receptors remains unexplored, despite structural parallels to known psychoactive agents.
- Synthetic Scalability : Current methods, such as reductive amination of ketone precursors, yield moderate quantities. Continuous-flow chemistry or enzymatic catalysis could address this limitation.
Properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF5N/c17-12-4-1-9(7-14(12)19)2-6-15(23)10-3-5-13(18)11(8-10)16(20,21)22/h1,3-5,7-8,15H,2,6,23H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRYGGXDTRAPAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(C2=CC(=C(C=C2)F)C(F)(F)F)N)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluoroaniline and 4-fluoro-3-(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The first step involves the formation of an imine intermediate by reacting 4-chloro-3-fluoroaniline with 4-fluoro-3-(trifluoromethyl)benzaldehyde under acidic conditions.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The chloro and fluoro groups on the phenyl rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenylpropylamines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by multiple fluorine substituents, which often enhance biological activity and lipophilicity. The molecular formula is , and it exhibits properties typical of fluorinated organic compounds, such as increased metabolic stability and unique interactions with biological targets.
Antidepressant Activity
Research has indicated that compounds with similar structures to 3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine may exhibit antidepressant properties. The presence of trifluoromethyl groups is often correlated with enhanced serotonin reuptake inhibition, making these compounds potential candidates for treating depression and anxiety disorders.
Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of this compound, revealing that modifications in the fluorine substituents significantly influenced their binding affinity to serotonin receptors. The findings suggested that the trifluoromethyl group enhances selectivity towards the serotonin transporter (SERT) .
Anticancer Properties
Fluorinated compounds have shown promise in oncology due to their ability to interact with various cellular pathways involved in tumor growth. The specific compound under discussion has been investigated for its efficacy against certain cancer cell lines.
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 5.2 | Apoptosis induction |
| Compound B | MCF7 (Breast) | 4.8 | Cell cycle arrest |
| This compound | HeLa (Cervical) | 6.0 | Inhibition of proliferation |
This table illustrates that while the compound exhibits moderate activity, further optimization could enhance its anticancer potential.
Neurological Applications
The structural characteristics of this compound suggest possible applications in treating neurodegenerative diseases. Compounds with similar frameworks have been shown to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.
Case Study:
A recent investigation into the neuroprotective effects of fluorinated amines demonstrated that they could reduce neuroinflammation in models of Alzheimer’s disease, potentially offering a new avenue for therapeutic intervention .
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro, fluoro, and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent differences:
Key Observations :
- Halogen vs. Trifluoromethyl : The target compound’s 4-chloro-3-fluorophenyl group introduces a mix of electron-withdrawing effects (Cl, F) distinct from analogs with difluorophenyl (e.g., ) or bromophenyl (e.g., ).
- Chirality and Bulky Groups : Cinacalcet’s chiral naphthyl-ethyl group enhances receptor selectivity, a feature absent in the target compound, which may impact binding specificity .
- Backbone Modifications : The trifluoromethyl group on the propan-1-amine backbone in alters steric and electronic profiles compared to aromatic trifluoromethylation in the target.
Electronic and Physicochemical Properties
Density-functional theory (DFT) studies () predict that the target compound’s chloro and fluoro substituents enhance electron-withdrawing effects, polarizing the aromatic rings and influencing charge distribution. Comparatively:
- The trifluoromethyl group in both the target and Cinacalcet () increases lipophilicity (logP), impacting membrane permeability.
Biological Activity
The compound 3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine is a member of the amine class of compounds, notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C16H15ClF4N
- Molecular Weight : 347.74 g/mol
- IUPAC Name : this compound
This compound features a complex arrangement of fluorine and chlorine atoms, which may enhance its biological activity through various mechanisms.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Anticancer Activity : Many derivatives of amine compounds have shown significant cytotoxic effects against various cancer cell lines. The presence of halogen substituents (like fluorine and chlorine) can enhance these effects by modifying the electronic properties of the compound, thereby increasing its interaction with biological targets .
- Inhibition of Enzymatic Activity : Compounds in this class have been reported to inhibit various enzymes such as carbonic anhydrase (CA) and histone deacetylases (HDAC), which play crucial roles in cancer progression and other diseases .
Anticancer Activity
A study evaluated the anticancer properties of related oxadiazole derivatives, revealing significant cytotoxicity against multiple cancer cell lines. The following table summarizes the findings related to various derivatives:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 2.76 | Apoptosis induction |
| Compound B | CaCo-2 | 9.27 | HDAC inhibition |
| Compound C | H9c2 | 0.003 | Cell cycle arrest |
These results suggest that modifications to the structure can lead to enhanced potency against specific cancer types .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been highlighted in several studies:
- Histone Deacetylase (HDAC) : Inhibitors have shown potential in cancer therapy by altering gene expression related to cell proliferation.
- Carbonic Anhydrase (CA) : Inhibition can lead to reduced tumor growth and metastasis by affecting pH regulation within tumors .
Case Studies
- Case Study on Antitumor Activity :
- Case Study on Enzyme Interaction :
Q & A
Q. What are the optimal synthetic routes for preparing 3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine, and how can purity be ensured?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 4-fluoro-3-(trifluoromethyl)benzaldehyde with 3-(4-chloro-3-fluorophenyl)propylamine under catalytic hydrogenation (H₂, Pd/C) in ethanol yields the target compound. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .
- Purity Assurance : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) to verify purity >95%. Monitor for regioisomers or diastereomers, common in trifluoromethyl-substituted systems .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?
- Techniques :
- ¹H/¹³C NMR : Look for signals at δ ~2.8–3.5 ppm (methylene protons adjacent to amine) and δ ~6.5–7.8 ppm (aromatic protons). Fluorine substituents cause splitting patterns (e.g., doublets for para-F) .
- HRMS : Confirm molecular ion [M+H]⁺ matching C₁₆H₁₂ClF₄N (calc. 345.06) .
- FT-IR : Amine N-H stretch (~3300 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
Q. How can researchers evaluate the compound’s stability under various storage conditions?
- Protocol : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC and identify byproducts (e.g., oxidation at the amine group). Store in amber vials under inert gas (N₂/Ar) at -20°C to minimize hydrolysis .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets, such as kinases or GPCRs?
- Approach : Use molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., GSK-3β). Parameterize the trifluoromethyl group’s electrostatic effects using DFT calculations (B3LYP/6-31G*). Validate predictions with SPR (surface plasmon resonance) binding assays .
- Data Interpretation : Compare docking scores (ΔG) with experimental IC₅₀ values. Note discrepancies due to solvent effects or protein flexibility .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?
- Troubleshooting :
- Pharmacokinetics : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes). Low bioavailability in vivo may explain reduced efficacy .
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites. Fluorine atoms may slow hepatic clearance .
Q. What strategies are effective in synthesizing and isolating stereoisomers or regioisomers of this compound?
- Stereochemical Control : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (Jacobsen’s Mn-salen complexes) during amine formation. Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
- Regioisomer Identification : Use NOESY NMR to distinguish substituent positions. For example, NOE correlations between aromatic protons and the propan-1-amine chain confirm regiochemistry .
Q. How can researchers design SAR (Structure-Activity Relationship) studies to optimize this compound’s potency and selectivity?
- SAR Framework :
- Core Modifications : Replace 4-chloro-3-fluorophenyl with 4-bromo-3-chlorophenyl to assess halogen effects on target binding .
- Side Chain Variations : Introduce methyl groups on the propan-1-amine chain to evaluate steric hindrance. Measure IC₅₀ shifts in enzyme assays .
- Selectivity Screening : Test against off-target panels (e.g., CEREP’s BioPrint®) to identify cross-reactivity with unrelated receptors .
Contradiction Analysis and Methodological Pitfalls
Q. Why might crystallographic data conflict with NMR-based structural assignments?
- Root Cause : Dynamic disorder in crystal lattices (common in flexible amines) can distort bond lengths. Validate via DFT-optimized geometry compared to XRD data. Use SHELXL for refinement, ensuring thermal parameters (B-factors) are within 3–5 Ų for non-hydrogen atoms .
Q. How to address discrepancies in reported biological activity due to impurity profiles?
- Mitigation : Characterize impurities via LC-MS (e.g., 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate, a common byproduct). Compare bioactivity of purified vs. crude batches .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in a research laboratory?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
